molecular formula C21H24N6O2 B2550897 N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine CAS No. 946208-72-6

N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B2550897
CAS No.: 946208-72-6
M. Wt: 392.463
InChI Key: CVOPLZOJQFAHMO-UHFFFAOYSA-N
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Description

N2-(2-Ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a high-purity chemical reagent designed for advanced scientific research and development. This compound belongs to the class of trisubstituted 1,3,5-triazine-2,4-diamines, a well-recognized and versatile scaffold for constructing bioactive molecules . The molecular structure incorporates a morpholino group and distinct aryl amine substitutions at the N2 and N4 positions, a configuration known to facilitate key intermolecular interactions such as hydrogen bonding and π-π stacking, which are critical for binding to biological targets . While specific biological data for this exact compound is not available in the public domain, its structural analogues have demonstrated significant research value. Compounds sharing the 6,N2,N4-trisubstituted-1,3,5-triazine-2,4-diamine core have shown promising antiproliferative properties in biomedical research, particularly in studies targeting triple-negative breast cancer cells, and have been used to build 3D-QSAR models for the design of more potent anticancer agents . Furthermore, closely related triazine-diamine structures have been investigated as inhibitors of enzymes like glucocerebrosidase, with potential applications as chemical chaperones for diseases such as Gaucher disease . The synthetic accessibility of this chemotype, often via efficient one-pot, microwave-assisted methods, allows for the generation of diverse libraries, making it an excellent candidate for hit-to-lead optimization and structure-activity relationship (SAR) studies . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-N-(2-ethoxyphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-2-29-18-11-7-6-10-17(18)23-20-24-19(22-16-8-4-3-5-9-16)25-21(26-20)27-12-14-28-15-13-27/h3-11H,2,12-15H2,1H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOPLZOJQFAHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-ethoxyphenylamine with morpholine and phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using recrystallization or chromatography techniques to achieve the desired purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted triazine derivatives .

Scientific Research Applications

N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs of N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine, focusing on substituent variations and their implications:

Compound Name N2 Substituent 6-Position N4 Substituent Key Properties/Applications References
Target Compound 2-ethoxyphenyl morpholino phenyl Not explicitly stated (likely R&D) -
4-Chloro-N-methyl-6-morpholino-N-phenyl-triazin-2-amine Chlorine morpholino N-methylphenyl High yield (81.3%); crystalline form
N2-(3-Chloro-4-fluorophenyl)-6-morpholino-N4-phenyl-triazine-2,4-diamine HCl 3-chloro-4-fluorophenyl morpholino phenyl Pharmaceutical intermediate (supplier data)
Terbumeton (N2-tert-butyl-N4-ethyl-6-methoxy-triazine-2,4-diamine) tert-butyl methoxy ethyl Herbicide (agricultural use)
6-(4-Chlorophenyl)-N2-(tetrazol-5-yl)-dihydrotriazine-2,4-diamine 4-chlorophenyl tetrazol-5-yl dihydrotriazine Antimalarial activity (preclinical)

Key Observations:

  • Compared to halogenated analogs (e.g., 3-chloro-4-fluorophenyl), the ethoxy group may enhance metabolic stability due to reduced electrophilicity .
  • Morpholino vs. Other Amines: The morpholino group at the 6-position introduces a polar, non-aromatic ring, contrasting with tetrazol-5-yl () or methoxy groups. This likely increases water solubility compared to more hydrophobic substituents .
  • Electronic Effects : The electron-donating ethoxy group at N2 may stabilize the triazine core via resonance, whereas chloro or methyl groups (e.g., in ) could increase electrophilicity, affecting reactivity in synthetic pathways .

Biological Activity

N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

The compound features a triazine core with various substituents that enhance its biological properties. Its structure can be represented as follows:

  • Chemical Formula : C19_{19}H22_{22}N6_{6}O2_{2}
  • Molecular Weight : 358.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting several enzymes involved in cancer progression, including:
    • DNA topoisomerase IIα
    • Carbonic anhydrases
    • Ubiquitin-conjugating enzyme 2B
    • Lysophosphatidic acid acyltransferase β
  • Receptor Binding : It may also bind to receptors relevant to central nervous system (CNS) disorders:
    • Histamine H4 receptors
    • Serotonin 5-HT6 receptors
    • Adenosine A2a receptors
    • α7 Nicotinic acetylcholine receptors

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Activity Target/Cell Line Effect Reference
AntiproliferativeMDA-MB231 (triple-negative breast cancer)Inhibition of cell growth
Enzyme inhibitionDNA topoisomerase IIαSignificant inhibition
CNS receptor bindingHistamine H4 receptorModulation of receptor activity

Case Study 1: Anticancer Activity

In a study investigating the antiproliferative effects of various triazine derivatives, this compound was found to significantly inhibit the growth of MDA-MB231 cells at a concentration of 10 μM. The compound reduced cell viability by over 50%, indicating its potential as a therapeutic agent against aggressive breast cancer types.

Case Study 2: Enzyme Targeting

Research has demonstrated that this compound effectively inhibits DNA topoisomerase IIα with an IC50 value in the low micromolar range. This inhibition suggests that the compound could be developed further as a chemotherapeutic agent targeting specific cancer pathways.

Research Findings

Recent reviews highlight the importance of this compound in drug discovery:

  • Cancer Therapeutics : The compound's ability to inhibit key enzymes involved in cancer cell proliferation positions it as a promising candidate for further development.
  • CNS Disorders : Its interaction with CNS receptors opens avenues for research into treatments for neurological conditions.

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